molecular formula C16H13NO5 B3370408 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione CAS No. 38502-65-7

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione

Cat. No.: B3370408
CAS No.: 38502-65-7
M. Wt: 299.28 g/mol
InChI Key: SDBZUDCLSHEYEN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C16H13NO5 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Curved Fractal Structures in Crystallography

1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione has been studied for its unique crystal structures. Qian et al. (2017) discovered that this compound forms curved fractal structures when observed under an optical microscope. These structures are attributed to weak intermolecular interactions leading to dislocation during crystal growth, resulting in irregular crystalline formations. This study highlights the artistic value of these micrographs, which were used in fashion design applications (Qian et al., 2017).

Structural Analysis and Properties

Emsley et al. (1987) conducted an X-ray crystal structure analysis of related β-diketones, including derivatives of this compound. They observed that these compounds adopt cis-diketo conformations, providing insights into their structural and chemical properties (Emsley et al., 1987).

Antibacterial Properties

Kabra et al. (2014) synthesized various derivatives of 1,3-diarylpropane-1,3-diones, including this compound, and evaluated their antibacterial properties. Their study found some of these compounds to be active against bacteria, highlighting their potential in antimicrobial applications (Kabra et al., 2014).

UV-A Ultraviolet Absorption

Research by Zheng Chun-yang et al. (2006) focused on synthesizing UV-A ultraviolet absorbents using aromatic β-diketones, including this compound. Their findings revealed the compound's ability to absorb UV light in the 320-400 nm range, indicating its potential as a UV-A ultraviolet absorbent (Zheng Chun-yang et al., 2006).

Crystal and Molecular Structures

Bahmanova et al. (2019) synthesized novel compounds based on β-diketones and determined their crystal and molecular structures through X-ray diffraction analysis. This research contributes to understanding the structural intricacies of these compounds (Bahmanova et al., 2019).

Thermal Tautomerization Studies

Kojić et al. (2016) studied the thermal tautomerization of avobenzone, a derivative of 1-(4-methoxyphenyl)-3-(4-nitrophenylpropane-1,3-dione. This research explored the complex reactivity of avobenzone, focusing on its transient tautomers and thermal tautomerization mechanisms. The study provided insights into the excited state properties of the tautomers, crucial for understanding the behavior of such compounds under thermal conditions (Kojić et al., 2016).

Chemosensory Applications

In a study by Subhasri and Anbuselvan (2014), intramolecular charge transfer (ICT) chromophores derived from β-diketones, including this compound, were synthesized and used as chemosensors. These chemosensors demonstrated selective, reversible sensing capabilities for Co2+, highlighting their potential in environmental and biological applications (Subhasri & Anbuselvan, 2014).

Conformational Behavior Analysis

Sato et al. (1993) elucidated the crystal structure of a compound closely related to this compound. This study revealed significant characteristics of its molecular conformation and the effects of para-substituents, contributing to a deeper understanding of the compound's conformational behavior (Sato et al., 1993).

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-22-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(7-3-11)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBZUDCLSHEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959367
Record name 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38502-65-7
Record name NSC61624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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